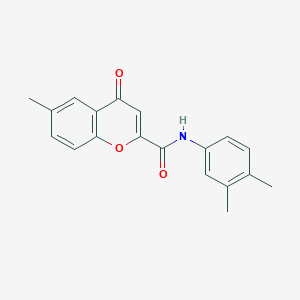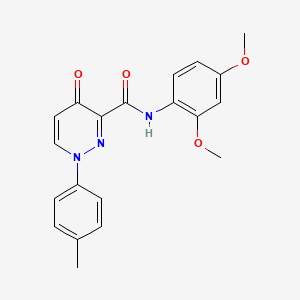![molecular formula C19H24N2O2S B11384378 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11384378.png)
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, a methoxyphenyl group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethanol through the reaction of 4-methoxybenzaldehyde with piperidine and subsequent reduction.
Thiophene Carboxylation: The intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide.
Reduction: N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-amine.
Substitution: Various halogenated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structure allows for modifications that can tailor its properties for various applications.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance its binding affinity to certain biological targets, while the methoxyphenyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(4-methoxyphenyl)-2-(morpholin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide group.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of its thiophene ring, methoxyphenyl group, and piperidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H24N2O2S |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-9-7-15(8-10-16)17(21-11-3-2-4-12-21)14-20-19(22)18-6-5-13-24-18/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22) |
InChI-Schlüssel |
HIFFGYRGVBBGKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11384306.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11384321.png)
![9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11384327.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11384342.png)

![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)urea](/img/structure/B11384347.png)
![5-chloro-N-(2,5-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11384355.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11384360.png)

![5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11384379.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11384380.png)
![N-(3,4-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11384381.png)
